2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde
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Overview
Description
2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde is an organic compound with the molecular formula C8H14O. It is characterized by a cyclopropane ring substituted with four methyl groups and an aldehyde functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 2,2,3,3-Tetramethylcyclopropane with a formylating agent under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Types of Reactions:
Oxidation: The aldehyde group in 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be employed under anhydrous conditions.
Major Products:
Oxidation: 2,2,3,3-Tetramethylcyclopropane-1-carboxylic acid.
Reduction: 2,2,3,3-Tetramethylcyclopropane-1-methanol.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde exerts its effects is primarily through its reactivity as an aldehyde. The aldehyde group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the aldehyde group, making the carbonyl carbon more susceptible to nucleophilic attack .
Comparison with Similar Compounds
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: This compound is similar in structure but contains a carboxylic acid group instead of an aldehyde group.
2,2,3,3-Tetramethylcyclopropane-1-methanol: This compound contains a hydroxyl group instead of an aldehyde group.
Uniqueness: 2,2,3,3-Tetramethylcyclopropane-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity compared to its carboxylic acid and alcohol analogs.
Properties
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-7(2)6(5-9)8(7,3)4/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBFNXYAKGOFOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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